Liensinine perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

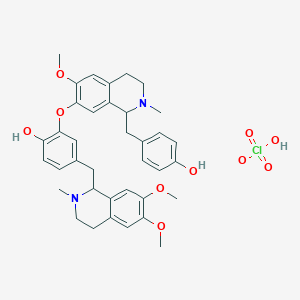

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Liensinine Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus plant), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of action of liensinine perchlorate, the salt form of liensinine. It elucidates the compound's intricate interactions with key cellular signaling pathways, its role in modulating critical cellular processes such as apoptosis and autophagy, and its therapeutic potential in various disease contexts, including cancer and cardiovascular disorders. This document synthesizes current research findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex signaling cascades to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a well-characterized alkaloid with a wide spectrum of biological effects, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and vascular smooth muscle relaxation properties.[1][3] Its therapeutic potential is underscored by numerous studies demonstrating its efficacy in preclinical models of various diseases. A significant body of research has focused on its anti-cancer properties, with demonstrated activity against breast cancer, osteosarcoma, gastric cancer, colorectal cancer, and non-small-cell lung cancer.[4][5][6][7][8] Furthermore, liensinine has shown promise in cardiovascular protection and neuroprotection.[9][10][11] The perchlorate salt form is often utilized in research settings. It is important to note that the perchlorate ion itself can interfere with iodide uptake by the thyroid gland, which could have implications for in vivo studies.[12]

Core Mechanisms of Action

The pharmacological effects of this compound are attributed to its ability to modulate multiple, often interconnected, cellular signaling pathways and processes. The following sections detail these core mechanisms.

Inhibition of Autophagy

A primary and well-documented mechanism of liensinine is the inhibition of late-stage autophagy.[1][13] Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. While crucial for cellular homeostasis, it can also promote the survival of cancer cells. Liensinine acts as an autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][13] This disruption of the autophagic flux leads to the accumulation of autophagosomes and cellular dysfunction, particularly in cancer cells that rely on autophagy for survival.

Modulation of Cancer-Related Signaling Pathways

Liensinine exerts its anti-cancer effects by targeting several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Liensinine has been shown to synergistically inhibit breast cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT signaling pathway.[4] In gastric cancer cells, liensinine was found to significantly reduce the expression of phosphorylated AKT (P-AKT) and phosphorylated PI3K (P-PI3K), leading to the induction of apoptosis.[6] This inhibition of the PI3K/AKT pathway is often linked to the generation of reactive oxygen species (ROS).[6]

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cell proliferation and apoptosis, and its constitutive activation is observed in various cancers. In osteosarcoma cells, liensinine treatment leads to the suppression of the JAK2/STAT3 pathway, which is mediated by the production of ROS.[5] The antioxidant N-acetyl cysteine (NAC) was able to reverse the liensinine-induced downregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), confirming the role of oxidative stress in this mechanism.[5]

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is implicated in both cancer and cardiovascular diseases. In the context of myocardial infarction, liensinine has been shown to protect against ischemic injury by inhibiting the aberrant activation of the Wnt/β-catenin pathway.[14][15][16] This inhibition helps to prevent excessive inflammatory responses and protect cardiomyocytes from oxidative stress-induced damage.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]

- 4. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. apecwater.com [apecwater.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liensinine prevents ischemic injury following myocardial infarction via inhibition of Wnt/β‑catenin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Liensinine Perchlorate: A Technical Guide to its Function as a Late-Stage Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine perchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has emerged as a potent late-stage autophagy inhibitor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, quantitative effects on cellular processes, and detailed protocols for its experimental application. This compound's ability to block the final step of the autophagy pathway—autophagosome-lysosome fusion—positions it as a valuable tool for studying autophagy and as a potential therapeutic agent, particularly in oncology.[3][4] By inhibiting autophagy, liensinine can sensitize cancer cells to conventional chemotherapies, offering a promising strategy to overcome drug resistance.[3][5]

Core Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion

Autophagy is a cellular recycling process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation. This compound intervenes in the final stage of this process.[1][3] Evidence suggests that liensinine blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.[3][6] This inhibitory effect is likely mediated by its interference with the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion event.[4][7] Unlike some other late-stage autophagy inhibitors, liensinine does not appear to alter the lysosomal pH.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and autophagy markers in various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| MDA-MB-231 (Breast Cancer) | Liensinine | 60 | 24 | ~42% of control |

| MCF-7 (Breast Cancer) | Liensinine | 60 | 24 | ~30% of control |

| A549 (Non-Small Cell Lung Cancer) | Liensinine | 40 | 48 | ~50% of control |

| H1299 (Non-Small Cell Lung Cancer) | Liensinine | 40 | 48 | ~60% of control |

Data synthesized from textual descriptions in cited literature.[6][8]

Table 2: Synergistic Effect of this compound with Doxorubicin on Apoptosis in Breast Cancer Cells

| Cell Line | Treatment | Apoptotic Cells (%) |

| MDA-MB-231 | Control | ~5 |

| Doxorubicin (0.2 µM) | ~10 | |

| Liensinine (20 µM) | ~8 | |

| Doxorubicin (0.2 µM) + Liensinine (20 µM) | ~50 | |

| MCF-7 | Control | ~4 |

| Doxorubicin (0.4 µM) | ~9 | |

| Liensinine (20 µM) | ~7 | |

| Doxorubicin (0.4 µM) + Liensinine (20 µM) | ~48 |

Data synthesized from textual descriptions in cited literature.[3][5]

Table 3: Effect of this compound on Autophagy Markers

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |

| A549 (NSCLC) | Liensinine | 20 | 24 | Increased (Concentration-dependent) | Increased |

| A549 (NSCLC) | Liensinine | 40 | 24 | Increased (Concentration-dependent) | Increased |

| MNT-1 (Melanoma) | Liensinine | 10 | 48 | ~2.5 | Not specified |

Data synthesized from textual descriptions in cited literature.[6][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

DMSO (Dimethyl sulfoxide)[11]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

After the incubation period, remove the treatment medium.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[10]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17][18][19]

Materials:

-

Cells grown on coverslips or tissue sections

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.1% Triton X-100 in PBS)[15]

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)[15]

-

DAPI or another suitable nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[15]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[15]

-

Wash the cells twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[15]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is used to quantify the levels of the autophagy-related proteins LC3-II and p62. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of late-stage autophagy inhibition.[20][21][22][23][24][25]

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LC3 (1:1000), anti-p62 (1:1000).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software.

Autophagic Flux Assay (mRFP-GFP-LC3)

This assay utilizes a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3) to monitor the progression of autophagy. In non-acidic autophagosomes, both GFP and mRFP fluoresce (yellow). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists (red). An accumulation of yellow puncta indicates a blockage in autophagosome-lysosome fusion.[26][27][28][29]

Materials:

-

Cells transiently or stably expressing the mRFP-GFP-LC3 plasmid

-

Complete cell culture medium

-

This compound

-

Confocal microscope

Procedure:

-

Seed cells expressing mRFP-GFP-LC3 onto glass-bottom dishes or coverslips.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% PFA (optional, for endpoint analysis).

-

Image the cells using a confocal microscope, capturing both the GFP (green) and mRFP (red) channels.

-

Analyze the images by counting the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of yellow to red puncta indicates an inhibition of autophagic flux.

Immunofluorescence Staining of LC3 Puncta and Lysosomes

This method is used to visualize the accumulation of autophagosomes (LC3 puncta) and their colocalization with lysosomes.[30][31][32][33][34]

Materials:

-

Cells grown on coverslips

-

LysoTracker dye (e.g., LysoTracker Red)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin in PBS)[31]

-

Blocking solution (e.g., 3% BSA in PBS)[31]

-

Primary antibody (anti-LC3)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

DAPI

-

Confocal microscope

Procedure:

-

Incubate live cells with LysoTracker dye according to the manufacturer's instructions (typically 50-75 nM for 30-60 minutes).[32]

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with digitonin solution for 5 minutes.[31]

-

Block the cells with blocking solution for 30 minutes.[31]

-

Incubate the cells with anti-LC3 primary antibody (1:200 dilution in blocking solution) for 1 hour at room temperature.[31]

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (1:2000 dilution in blocking solution) for 1 hour in the dark.[31]

-

Wash the cells three times with PBS.

-

Counterstain with DAPI.

-

Mount the coverslips and visualize using a confocal microscope to assess the number of LC3 puncta and their colocalization with LysoTracker-stained lysosomes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Mechanism of this compound as a late-stage autophagy inhibitor.

Caption: Experimental workflow for the mRFP-GFP-LC3 autophagic flux assay.

Caption: Synergistic effect of liensinine and chemotherapy in cancer cells.

Conclusion

This compound is a valuable and specific tool for the study of autophagy, with a well-defined mechanism of action centered on the inhibition of autophagosome-lysosome fusion. Its ability to sensitize cancer cells to chemotherapy highlights its potential for further investigation in preclinical and clinical settings. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of autophagy and cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. clyte.tech [clyte.tech]

- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 17. antbioinc.com [antbioinc.com]

- 18. Detection of apoptosis using a TUNEL assay [bio-protocol.org]

- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Western blot determination of autophagy markers [bio-protocol.org]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. 2.4. Autophagic flux assay [bio-protocol.org]

- 27. 2.8. Autophagy Flux Assay Using RFP-GFP-LC3 Construct [bio-protocol.org]

- 28. researchgate.net [researchgate.net]

- 29. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. proteolysis.jp [proteolysis.jp]

- 32. researchgate.net [researchgate.net]

- 33. Item - Immunofluorescence microscopy of LC3 and LysoTracker in wild-type and CatE-/-macrophages. - Public Library of Science - Figshare [plos.figshare.com]

- 34. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Source: A Technical Guide to Liensinine Perchlorate's Biological Origins and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological source of Liensinine perchlorate, a promising bioactive alkaloid. We delve into the quantitative analysis of its extraction, detail the experimental protocols for its isolation and purification, and illuminate its molecular interactions through key signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and utilize this potent natural compound.

Biological Source of this compound

Liensinine is a bisbenzylisoquinoline alkaloid primarily isolated from the green embryo of the mature seeds of the lotus plant, Nelumbo nucifera Gaertn.[1][2][3]. This part of the seed is also referred to as the lotus plumule or plantule[1][4]. The perchlorate salt form is a preparation used for research and pharmacological studies.

Quantitative Analysis of Liensinine and Related Alkaloids

The concentration and yield of Liensinine and its co-occurring alkaloids, isoliensinine and neferine, can vary depending on the extraction and purification methodologies employed. The following tables summarize quantitative data from various studies, providing a comparative overview of different techniques.

| Extraction Method | Starting Material | Liensinine Yield | Isoliensinine Yield | Neferine Yield | Reference |

| Ionic Liquids pH-Zone-Refining Countercurrent Chromatography | 1.00 g germinated lotus seed embryo | 37.3 mg | 57.7 mg | 179.9 mg | [5] |

| TLC-Scanning (Impregnating) | Green seed embryo | 0.853% of crude drug | - | - | [1] |

| TLC-Scanning (Refluxing) | Green seed embryo | 0.939% of crude drug | - | - | [1] |

| Counter-Current Chromatography (System 1) | 1102 mg crude alkaloid | 95 mg | 100 mg | 350 mg | [4] |

| Counter-Current Chromatography (System 2) | 5850 mg crude alkaloid | 650 mg | 698 mg | 2545 mg | [4] |

| Analytical Method | Sample | Liensinine Concentration | Isoliensinine Concentration | Neferine Concentration | Reference |

| LC-MS/MS | Crude extract of embryo | 16.5 +/- 1.1 mg/g | 45.7 +/- 1.8 mg/g | 59.7 +/- 6.4 mg/g | [6] |

| LC-MS/MS | Phenolic alkaloid sample of embryo | 228.6 +/- 11.9 mg/g | 640.7 +/- 15.2 mg/g | 58.8 +/- 9.8 mg/g | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Liensinine from Nelumbo nucifera embryos.

Crude Alkaloid Extraction

3.1.1. Ultrasound-Assisted Extraction (UAE)

-

Plant Material: Dried and powdered Nelumbo nucifera seed embryos.

-

Solvent: 75% Ethanol.

-

Procedure:

-

Mix the powdered embryo with the solvent at a liquid-to-solid ratio of 30:1 (v/w).

-

Perform ultrasonic extraction for 20 minutes.

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract under reduced pressure to obtain the crude alkaloid mixture.[5]

-

3.1.2. Microwave-Assisted Extraction (MAE)

-

Plant Material: Dried and powdered Nelumbo nucifera seed embryos (60-80 mesh).

-

Solvent: 65% Methanol.

-

Procedure:

-

Place 0.1 g of the powdered embryo in a microwave extraction vessel with 2 mL of 65% methanol.

-

Extract using a microwave system at a power of 200 W for 260 seconds.

-

After cooling to room temperature, centrifuge the solution.

-

Collect the supernatant containing the crude alkaloids.[6]

-

Purification by Counter-Current Chromatography (CCC)

-

Apparatus: Upright coil planet centrifuge with four multilayer coils.

-

Solvent System 1 (Fast, Small-Scale): Light petroleum (b.p. 60-90°C)-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v).

-

Solvent System 2 (Large-Scale): Ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v).

-

Procedure:

-

Prepare the two-phase solvent system and degas.

-

Fill the multilayer coil with the stationary phase.

-

Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.

-

Inject the sample into the CCC system.

-

Elute with the mobile phase at an appropriate flow rate.

-

Collect fractions and monitor using TLC or HPLC to identify those containing Liensinine, isoliensinine, and neferine.[4]

-

Analytical High-Performance Liquid Chromatography (HPLC)

-

Column: Hypersil BDS C18 (4.0 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Methanol: 0.2 M KH2PO4: 0.2 M NaOH: triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3.

-

Flow Rate: 0.8 ml/min (isocratic).

-

Detection: UV at 282 nm.

-

Procedure:

-

Prepare standard solutions of Liensinine in the mobile phase.

-

Prepare the sample by dissolving the extract in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the sample and standards into the HPLC system.

-

Identify and quantify Liensinine based on the retention time and peak area of the standard.[7]

-

Signaling Pathways and Molecular Interactions

Liensinine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

JAK2/STAT3 Signaling Pathway

Caption: Liensinine-induced ROS inhibits the JAK2/STAT3 pathway.

PI3K/AKT Signaling Pathway

Caption: Liensinine inhibits the PI3K/AKT pathway, promoting apoptosis.

NF-κB Signaling Pathway

Caption: Liensinine inhibits NF-κB activation and inflammation.

AMPK-HIF-1α Signaling Pathway

Caption: Liensinine activates AMPK, inhibiting HIF-1α and tumor metabolism.

Conclusion

This compound, derived from the embryo of Nelumbo nucifera, stands out as a multifaceted bioactive compound with significant potential in drug development. This guide has provided a comprehensive overview of its biological source, quantitative analysis of its extraction, detailed experimental protocols, and its intricate interactions with key cellular signaling pathways. The presented data and methodologies offer a solid foundation for researchers to further explore and harness the therapeutic properties of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Nuclear translocation of the p65 subunit of NF-kappaB in L5178Y sublines differing in antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liensinine ameliorates ischemia-reperfusion-induced brain injury by inhibiting autophagy via PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Liensinine Perchlorate: A Technical Guide to its Role in Blocking Autophagosome-Lysosome Fusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of liensinine perchlorate, a natural isoquinoline alkaloid, and its function as a late-stage autophagy inhibitor. This compound effectively blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. This guide will detail the molecular mechanisms, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the associated signaling pathways. The information presented is intended to support researchers and professionals in the fields of cell biology, oncology, and drug development in understanding and utilizing this compound as a tool to modulate autophagy.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival of established tumors. The inhibition of autophagy, particularly in late stages, has emerged as a promising therapeutic strategy to enhance the efficacy of chemotherapy in cancer treatment.

Liensinine, a major bioactive compound extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has been identified as a potent inhibitor of late-stage autophagy. Specifically, this compound disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent cellular stress. This guide will explore the intricate details of this mechanism.

Mechanism of Action: Inhibition of Autophagosome-Lysosome Fusion

The primary mechanism by which this compound inhibits autophagy is by preventing the fusion of autophagosomes with lysosomes. This crucial step is required for the degradation of the autophagosomal cargo by lysosomal hydrolases.

Impairment of RAB7A Recruitment to Lysosomes

Research indicates that liensinine's inhibitory effect is likely mediated through the modulation of the small GTPase RAB7A, a key regulator of late endosome and lysosome trafficking. While liensinine treatment does not appear to reduce the overall expression of RAB7A, it specifically inhibits the recruitment of RAB7A to lysosomes.[1][2] This localized disruption prevents the necessary protein-protein interactions required to tether and fuse the autophagosome and lysosome membranes.

No Effect on Lysosomal pH

Importantly, the mechanism of this compound is distinct from other common autophagy inhibitors like chloroquine or bafilomycin A1, which function by increasing the lysosomal pH and thereby inactivating degradative enzymes. Studies have shown that liensinine treatment does not significantly alter the lysosomal pH, indicating a more specific mode of action on the fusion machinery itself.[1]

Quantitative Data

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on autophagy and its synergy with chemotherapeutic agents.

Table 1: Effect of Liensinine on Autophagosome Accumulation

| Cell Line | Treatment | Outcome | Reference |

| MDA-MB-231 | 20 µM Liensinine for 24 h | Significant increase in the number of EGFP-LC3 puncta per cell. | [1] |

| MCF-7 | 20 µM Liensinine for 24 h | Significant increase in the number of EGFP-LC3 puncta per cell. | [1] |

| A549 | 10, 20, 40 µM Liensinine for 48 h | Concentration-dependent increase in LC3B-II expression. | [3] |

| H520 | 10, 20, 40 µM Liensinine for 48 h | Concentration-dependent increase in LC3B-II expression. | [3] |

| SPC-A1 | 10, 20, 40 µM Liensinine for 48 h | Concentration-dependent increase in LC3B-II expression. | [3] |

Table 2: Liensinine's Impact on Autophagic Flux

| Cell Line | Treatment | Outcome | Reference |

| A549 | Transfected with mRFP-GFP-LC3, treated with 20 µM Liensinine | Significant increase in yellow puncta (autophagosomes) and decrease in red-only puncta (autolysosomes). | [3] |

| SPC-A1 | Transfected with mRFP-GFP-LC3, treated with 20 µM Liensinine | Significant increase in yellow puncta (autophagosomes) and decrease in red-only puncta (autolysosomes). | [3] |

Table 3: Synergistic Effect of Liensinine with Doxorubicin in Breast Cancer Cells

| Cell Line | Treatment | Outcome | Reference |

| MDA-MB-231 | 20 µM Liensinine + 1 µM Doxorubicin | Significant decrease in cell viability compared to either agent alone. | [1] |

| MCF-7 | 20 µM Liensinine + 1 µM Doxorubicin | Significant decrease in cell viability compared to either agent alone. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking autophagosome-lysosome fusion.

Western Blotting for LC3-II Accumulation

This protocol is used to quantify the accumulation of the lipidated form of LC3 (LC3-II), a marker for autophagosomes.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, MCF-7, A549) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for the desired time (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) kit.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

-

-

Quantification: Densitometry analysis is performed to quantify the band intensities of LC3-II relative to the loading control.

Tandem mRFP-GFP-LC3 Autophagic Flux Assay

This fluorescence microscopy-based assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red-only puncta).

-

Cell Transfection: Plate cells on glass coverslips in a 24-well plate. Transfect the cells with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for protein expression.

-

Cell Treatment: Treat the transfected cells with this compound (e.g., 20 µM) for the desired duration. Include a positive control for autophagy induction (e.g., Earle's Balanced Salt Solution - EBSS for starvation) and a known late-stage inhibitor (e.g., Bafilomycin A1, 100 nM) for comparison.

-

Cell Fixation and Imaging:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Capture images using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and RFP (e.g., 561 nm).

-

-

Image Analysis: Quantify the number of yellow (GFP and RFP positive) and red-only (RFP positive, GFP negative) puncta per cell using image analysis software. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion.

LysoTracker Staining and Colocalization with EGFP-LC3

This experiment visualizes lysosomes and assesses their colocalization with autophagosomes.

-

Cell Transfection and Treatment: Transfect cells with an EGFP-LC3 plasmid as described in section 4.2. Treat the cells with this compound (e.g., 20 µM).

-

Lysosome Staining: During the last 30-60 minutes of the treatment period, add LysoTracker Red DND-99 to the cell culture medium at a final concentration of 50-75 nM.

-

Live-Cell Imaging:

-

Wash the cells with pre-warmed PBS.

-

Image the live cells immediately using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Capture images in both the green (EGFP-LC3) and red (LysoTracker) channels.

-

-

Colocalization Analysis: Use image analysis software to determine the degree of colocalization between EGFP-LC3 puncta and LysoTracker-stained lysosomes. A decrease in colocalization upon liensinine treatment indicates impaired fusion.

Lysosomal pH Measurement

This assay determines whether liensinine affects the acidity of lysosomes.

-

Cell Culture and Staining: Plate cells in a 96-well black, clear-bottom plate. Load the cells with 1 µM LysoSensor Yellow/Blue DND-160 in pre-warmed culture medium for 5 minutes at 37°C.

-

Cell Treatment: Treat the cells with this compound (e.g., 20 µM).

-

Fluorescence Measurement:

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader. For LysoSensor Yellow/Blue, measure the emission at 440 nm and 540 nm with excitation at 329 nm and 384 nm, respectively.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm). A calibration curve using buffers of known pH should be generated to convert the fluorescence ratio to an absolute pH value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Liensinine's point of intervention in the autophagic pathway.

Caption: Liensinine inhibits RAB7A recruitment to the lysosome.

Caption: Experimental workflow for the tandem mRFP-GFP-LC3 assay.

Conclusion

This compound is a valuable and specific tool for studying the late stages of autophagy. Its mechanism of action, centered on the inhibition of RAB7A recruitment to lysosomes without affecting lysosomal pH, provides a distinct advantage over other autophagy inhibitors. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies. Further investigation into the broader signaling networks affected by liensinine and its potential therapeutic applications, particularly in combination with chemotherapy, is warranted.

References

- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antihypertensive Effects of Liensinine Perchlorate: A Technical Guide

Introduction: Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant interest for its wide range of biological activities, including anti-arrhythmic, anti-inflammatory, and antihypertensive properties.[1][2][3] The perchlorate salt of liensinine is often utilized in research settings to enhance solubility and stability. This technical guide provides an in-depth overview of the antihypertensive effects of liensinine, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Liensinine exerts its antihypertensive effects primarily through the relaxation of vascular smooth muscle, a process known as vasodilation.[2][4] This is achieved via a multi-target mechanism that modulates key ion channels and signaling pathways within vascular smooth muscle cells (VSMCs).

-

Modulation of Ion Channels:

-

Calcium Channels: Liensinine has been shown to noncompetitively inhibit calcium influx.[5] It blocks voltage-dependent L-type calcium channels, which are crucial for the influx of extracellular Ca²⁺ that triggers muscle contraction. By reducing intracellular calcium concentration, liensinine promotes vascular relaxation.[5]

-

Potassium Channels: Evidence suggests that liensinine may also interact with potassium channels. The opening of K⁺ channels leads to hyperpolarization of the cell membrane, which in turn inactivates voltage-dependent calcium channels, further contributing to vasodilation.

-

-

Inhibition of VSMC Proliferation and Remodeling: Chronic hypertension is often associated with vascular remodeling, characterized by the proliferation and migration of VSMCs. Liensinine has been shown to suppress the proliferation of VSMCs, potentially by inhibiting pathways like the MAPK/TGF-β1/Smad2/3 signaling cascade.[6][7] This action helps in improving the pathological state of blood vessels and may contribute to the long-term management of hypertension.[7]

The following diagram illustrates the core signaling pathway for liensinine-induced vasodilation.

Quantitative Data Summary

The antihypertensive and vasorelaxant effects of liensinine have been quantified in several preclinical models. The data below is summarized from various studies to provide a comparative overview.

| Experimental Model | Compound | Dosage/Concentration | Administration | Key Quantitative Findings |

| Angiotensin II (AngII)-induced Hypertensive Mice | Liensinine | Not specified | Not specified | Displayed an antihypertensive effect, reducing pulse wave conduction velocity and abdominal aorta vessel wall thickness.[7] |

| L-NAME-induced Gestational Hypertension Rats | Liensinine | Not specified | Not specified | Significantly reduced mean arterial pressure (MAP).[3] |

| Platelet-Derived Growth Factor (PDGF)-stimulated VSMCs | Liensinine | 20 and 30 µg/mL | In vitro | Decreased cell proliferation to 67.16% and 47.02%, respectively.[6][8] |

| Spontaneously Hypertensive Rats (SHRs) | Isoliensinine* | 2.5, 5, 10 mg/kg | Not specified | Effectively attenuated the elevation of blood pressure.[9] |

*Isoliensinine is a structurally similar alkaloid often studied alongside liensinine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro assessment of antihypertensive agents like liensinine.

This protocol describes a common method for inducing hypertension in rodents to test the efficacy of potential antihypertensive compounds.

-

Model Induction: Hypertension can be induced in rats (e.g., Wistar or Sprague-Dawley) by chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, typically in drinking water.[3] Another model involves the continuous infusion of Angiotensin II via osmotic mini-pumps to induce hypertension.[10]

-

Animal Groups: Animals are typically divided into a sham/control group, a hypertension model group (e.g., L-NAME or AngII), and model groups treated with different doses of the test compound (this compound). A positive control group receiving a known antihypertensive drug (e.g., lisinopril) may also be included.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment groups, often via oral gavage, for a specified period (e.g., several weeks).

-

Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured periodically using non-invasive methods like the tail-cuff system or via radiotelemetry for continuous monitoring.[11]

-

Data Analysis: Changes in blood pressure and heart rate are compared between the groups. At the end of the study, tissues like the aorta can be collected for histological analysis to assess vascular remodeling. Statistical analysis is performed using appropriate methods like ANOVA.

The workflow for this type of experiment is visualized below.

This ex vivo protocol directly assesses the effect of a compound on vascular tissue.

-

Tissue Preparation: Thoracic aortas are carefully dissected from euthanized rats (e.g., Spontaneously Hypertensive Rats or normotensive Wistar Kyoto rats). The surrounding connective tissue is removed, and the aorta is cut into rings approximately 2-4 mm in width. For some experiments, the endothelium is gently removed to determine if the vasorelaxant effect is endothelium-dependent or -independent.

-

Organ Bath Setup: The aortic rings are mounted between two L-shaped hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Experimental Procedure:

-

The rings are equilibrated under a resting tension (e.g., 2 g) for about 60-90 minutes.

-

The viability of the rings is confirmed by inducing contraction with a high concentration of potassium chloride (KCl).

-

The rings are pre-contracted with a vasoconstrictor agent like phenylephrine (PE) or Angiotensin II.[5]

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve.

-

-

Data Analysis: The relaxation induced by liensinine is calculated as a percentage of the pre-contraction. The EC₅₀ (half-maximal effective concentration) value is determined from the concentration-response curve.

The logical flow for the isolated aortic ring experiment is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Liensinine improves AngII-induced vascular remodeling via MAPK/TGF-β1/Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoliensinine promotes vasorelaxation and inhibits constriction by regulating the calcium channel in hypertension: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. ijprajournal.com [ijprajournal.com]

The chemical structure and properties of Liensinine perchlorate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine perchlorate, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Particular focus is placed on its anticancer properties, detailing its mechanisms of action involving the induction of apoptosis and inhibition of autophagy through modulation of key signaling pathways. This document also includes detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is the perchlorate salt of liensinine. The presence of the perchlorate ion can influence the compound's solubility and stability.

Chemical Structure:

-

IUPAC Name: 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid[]

-

CAS Number: 2385-63-9[][2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white powder/solid | [][4] |

| Solubility | DMSO: 7.11 mg/mL (10 mM) | [3] |

| In a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (1.41 mM) | [3] | |

| Storage and Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. The compound has demonstrated efficacy in various cancer models, primarily through the induction of programmed cell death (apoptosis) and the modulation of cellular self-degradation processes (autophagy).

Anticancer Activity

This compound has been shown to inhibit the proliferation and colony-forming ability of cancer cells, particularly in colorectal cancer and osteosarcoma.[5]

2.1.1. Induction of Apoptosis

This compound triggers apoptosis in cancer cells through multiple signaling pathways.

-

JNK Signaling Pathway: In colorectal cancer cells, this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of apoptosis.[6] Activated JNK can phosphorylate various downstream targets, including transcription factors like c-Jun, and members of the Bcl-2 family of proteins to promote apoptosis.

-

JAK2/STAT3 Signaling Pathway: In osteosarcoma cells, this compound induces the production of reactive oxygen species (ROS).[5] This increase in ROS leads to the suppression of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][7] The inhibition of this pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation, contributes to the apoptotic effect of this compound.[5]

2.1.2. Inhibition of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. Liensinine has been identified as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular components. This inhibition is achieved by preventing the recruitment of the small GTPase RAB7A to lysosomes. The accumulation of non-degraded autophagosomes can lead to cellular stress and enhance the efficacy of chemotherapeutic agents.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the anticancer activities of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of this compound on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a series of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data Summary

The following table presents a summary of the available quantitative data for this compound and the related free base, liensinine.

| Parameter | Cell Line(s) | Value | Compound | Reference |

| Apoptosis Rate | SaOS-2 | 9.6% at 40 µM, 32.2% at 80 µM | Liensinine | [5] |

| 143B | 8.7% at 40 µM, 27.4% at 80 µM | Liensinine | [5] | |

| Cell Cycle Arrest (G0/G1) | SaOS-2 | 51.4% at 40 µM, 55.9% at 80 µM | Liensinine | [5] |

| 143B | 49.5% at 40 µM, 54.1% at 80 µM | Liensinine | [5] |

Note: Specific IC₅₀ values for this compound in various cancer cell lines are not consistently reported in the literature. The provided apoptosis and cell cycle data are for the free base, liensinine, and serve as a reference for the activity of the core molecule.

Conclusion

This compound is a natural product with well-documented anticancer properties. Its ability to induce apoptosis and inhibit autophagy through the modulation of the JNK, JAK2/STAT3, and RAB7A-mediated pathways makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound. Further studies are warranted to establish a more comprehensive profile of its physicochemical properties, including a definitive melting point and a broader solubility profile, as well as to determine its IC₅₀ values across a wider range of cancer cell lines.

References

- 2. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis | TargetMol [targetmol.com]

- 4. Liensinine Diperchlorate | Natural Products 1 | CAS 2385-63-9 | Buy Liensinine Diperchlorate from Supplier InvivoChem [invivochem.com]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genesandcancer.com [genesandcancer.com]

- 7. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Liensinine Perchlorate on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the anti-cancer effects of liensinine perchlorate. Liensinine, a major isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus plant), has demonstrated significant potential as an anti-tumor agent across various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways and experimental workflows involved in this area of research.

Quantitative Data Summary

The anti-cancer efficacy of liensinine has been quantified in several studies, primarily focusing on its ability to inhibit cell proliferation and induce apoptosis. The following tables summarize the key findings across different cancer cell types.

Table 1.1: Inhibition of Cell Proliferation by Liensinine

| Cancer Cell Line | Cancer Type | Assay | Concentration Range (µM) | Key Findings | Reference |

| BGC823, SGC7901 | Gastric Cancer | CCK-8 & Colony Formation | 20 - 120 | Significant reduction in proliferation in a dose-dependent manner. | [1][2] |

| A549, H520, SPC-A1 | Non-Small-Cell Lung Cancer | CCK-8 & Colony Formation | Not specified | Inhibited proliferation and colony formation in a concentration-dependent manner. | [3][4] |

| SaOS-2, 143B | Osteosarcoma | CCK-8 & Colony Formation | Not specified | Inhibited proliferation in a dose-dependent manner. | [5] |

| MDA-MB-231, MCF-7 | Breast Cancer | MTT Assay | Not specified | Reduced cell viability. | [6] |

| HCT116, LoVo | Colorectal Cancer | CCK-8 & Colony Formation | Not specified | Used to evaluate synergy with oxaliplatin. | [7] |

Table 1.2: Induction of Apoptosis by Liensinine

| Cancer Cell Line | Cancer Type | Assay | Concentration (µM) | Apoptotic Effects | Reference |

| BGC823, SGC7901 | Gastric Cancer | Annexin V-FITC/PI | 40, 60, 80 | Strikingly elevated early and late apoptotic cells in a dose-dependent manner. | [1] |

| BGC823, SGC7901 | Gastric Cancer | Western Blot | 40, 60, 80 | Increased expression of cleaved PARP, cleaved caspase-3, and cleaved caspase-9. | [1] |

| SaOS-2, 143B | Osteosarcoma | Flow Cytometry | Not specified | Induced apoptosis in a dose-dependent manner. | [5] |

| SaOS-2, 143B | Osteosarcoma | Western Blot | Not specified | Increased Bax, cleaved caspase-3, cleaved PARP1; Decreased Bcl-2. | [8] |

| NSCLC Cells | Non-Small-Cell Lung Cancer | Western Blot | Not specified | Upregulation of cleaved-caspase 9, BAX, cytochrome C, and cleaved-PARP. | [3] |

| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Not specified | This compound induces mitochondrial dysfunction and apoptosis. | [1][9] |

Table 1.3: Cell Cycle Arrest Induced by Liensinine

| Cancer Cell Line | Cancer Type | Assay | Effect | Key Protein Changes | Reference |

| Gastric Cancer Cells | Gastric Cancer | Flow Cytometry | G0/G1 Phase Arrest | Decreased CDK4 and cyclinD1. | [1][10] |

| Gallbladder Cancer Cells | Gallbladder Cancer | Not specified | G2/M Phase Arrest | Not specified. | [4] |

| SaOS-2, 143B | Osteosarcoma | Flow Cytometry | G0/G1 Phase Arrest | Decreased Cyclin D1. | [5][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the in vitro evaluation of liensinine.

Cell Proliferation and Viability Assays

Objective: To determine the cytotoxic effect of liensinine on cancer cells.

Protocol: CCK-8 (Cell Counting Kit-8) / MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and cultured overnight to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of liensinine (e.g., 0, 20, 40, 60, 80, 100, 120 µM). A control group is treated with DMSO (the solvent for liensinine).

-

Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.

-

Reagent Addition: After incubation, 10 µL of CCK-8 or MTT solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C. For MTT assays, a solubilizing agent (like DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or ~570 nm for MTT. Cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay

Objective: To quantify the number of cells undergoing apoptosis after liensinine treatment.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of liensinine for 24 or 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS (Phosphate-Buffered Saline).

-

Staining: Cells are resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Protocol: Western Blotting

-

Protein Extraction: After treatment with liensinine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF (Polyvinylidene Fluoride) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-PI3K, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms of action and experimental processes described in the literature.

Signaling Pathways

Experimental Workflows

References

- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Liensinine Perchlorate: Application and Protocols for Use in Non-Small-Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine, a bioactive isoquinoline alkaloid extracted from the embryo of the lotus seed (Plumula Nelumbinis), has demonstrated notable anti-tumor activities in various cancer models. This document provides detailed application notes and experimental protocols for the use of Liensinine perchlorate in non-small-cell lung cancer (NSCLC) cell lines. The information presented herein is intended to guide researchers in investigating the therapeutic potential and mechanisms of action of this compound in NSCLC.

Mechanism of Action in NSCLC

This compound exerts its anti-tumor effects in NSCLC cell lines through a multi-faceted mechanism that includes the induction of apoptosis via the mitochondrial pathway and the blockage of autophagic flux, ultimately leading to cancer cell death.[1]

Induction of Apoptosis

Liensinine treatment triggers the intrinsic apoptosis pathway in NSCLC cells. This is characterized by:

-

Mitochondrial Dysfunction: Liensinine disrupts the mitochondrial membrane potential.[1]

-

Activation of Pro-Apoptotic Proteins: It upregulates the expression of the pro-apoptotic protein BAX.[1]

-

Caspase Cascade Activation: The release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3.[1]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Blockade of Autophagic Flux

While Liensinine induces the accumulation of autophagosomes, it concurrently blocks the late stage of autophagy. This is achieved by impairing the fusion of autophagosomes with lysosomes, thereby preventing the degradation of cellular components and contributing to cell death.[1]

Regulation of Signaling Pathways

The anti-tumor effects of Liensinine in NSCLC are associated with the modulation of key signaling pathways:

-

AMPK/mTOR Pathway: Liensinine treatment leads to the phosphorylation (activation) of AMP-activated protein kinase (AMPK) and the dephosphorylation (inhibition) of the mammalian target of rapamycin (mTOR).[1] This pathway is crucial in regulating cellular energy homeostasis and autophagy.

Data Presentation

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines (IC50 Values)

| Cell Line | Treatment Time (hours) | IC50 (µM) |

| A549 | 24 | ~15 |

| 48 | ~10 | |

| H520 | 24 | ~20 |

| 48 | ~15 | |

| SPC-A1 | 24 | ~18 |

| 48 | ~12 |

Note: The IC50 values are approximated from graphical data presented in the source literature.[1]

Table 2: Effect of this compound on Apoptosis in NSCLC Cell Lines (48h treatment)

| Cell Line | Liensinine (µM) | Percentage of Apoptotic Cells (%) |

| A549 | 0 | ~5 |

| 10 | ~25 | |

| 20 | ~45 | |

| H520 | 0 | ~8 |

| 10 | ~30 | |

| 20 | ~50 | |

| SPC-A1 | 0 | ~6 |

| 10 | ~28 | |

| 20 | ~55 |

Note: The percentage of apoptotic cells (Annexin V positive) are approximated from graphical data presented in the source literature.[1]

Table 3: Relative Protein Expression Changes in A549 Cells Treated with this compound (48h)

| Protein | Liensinine (µM) | Relative Expression (Fold Change vs. Control) |

| BAX | 10 | ~1.8 |

| 20 | ~2.5 | |

| Cleaved Caspase-3 | 10 | ~2.0 |

| 20 | ~3.5 | |

| Cleaved PARP | 10 | ~2.2 |

| 20 | ~4.0 | |

| p-AMPK/AMPK | 10 | ~1.5 |

| 20 | ~2.8 | |

| p-mTOR/mTOR | 10 | ~0.6 |

| 20 | ~0.3 |

Note: Fold changes are approximated from Western blot data presented in the source literature.[1]

Experimental Protocols

Cell Culture

-

NSCLC cell lines (A549, H520, SPC-A1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

-

Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24 and 48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Colony Formation Assay

-

Seed 500 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for 48 hours.

-

Replace the medium with fresh, drug-free medium and culture for 10-14 days, changing the medium every 3 days.

-

When colonies are visible, wash the wells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Wash the wells with water, air dry, and count the number of colonies (containing >50 cells).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Treat cells with this compound for 48 hours and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BAX, Caspase-3, PARP, p-AMPK, AMPK, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

-

Treat cells with this compound for 48 hours.

-

Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the fluorescence by flow cytometry. Red fluorescence (J-aggregates) indicates high MMP, while green fluorescence (JC-1 monomers) indicates low MMP.

Visualizations

References

Application Note: Liensinine Perchlorate as a Novel Therapeutic Agent for Colorectal Cancer

Introduction

Liensinine perchlorate, a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with potent anti-cancer properties.[1] This application note details the protocol for treating colorectal cancer (CRC) cells with this compound and summarizes its effects on cell viability, apoptosis, and relevant signaling pathways. The provided protocols are intended for researchers in oncology, drug discovery, and cell biology to investigate the therapeutic potential of this compound in a laboratory setting.

Mechanism of Action

This compound exerts its anti-tumor effects on colorectal cancer cells primarily through the induction of mitochondrial dysfunction and subsequent apoptosis.[2][3] Treatment with this compound leads to a dose-dependent inhibition of cell proliferation and colony formation in CRC cell lines such as DLD-1 and HT29.[2] Notably, it displays selective cytotoxicity towards cancer cells with minimal effect on normal colorectal epithelial cells.[2] The underlying mechanism involves the disruption of mitochondrial membrane potential, an increase in reactive oxygen species (ROS) levels, and the modulation of key apoptosis-related proteins.[2] Furthermore, recent studies suggest that Liensinine can also sensitize colorectal cancer cells to conventional chemotherapeutic agents like oxaliplatin by inhibiting autophagy through the HIF-1α pathway.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on colorectal cancer cells based on published research.

Table 1: Inhibition of Cell Viability (IC50) in Colorectal Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Assay Method |

| DLD-1 | 48 hours | Approx. 10 | WST-1 Assay |

| HT29 | 48 hours | Approx. 15 | WST-1 Assay |

Note: IC50 values are approximated from graphical data presented in the cited literature. For precise IC50 determination, a dose-response curve should be generated under specific experimental conditions.

Table 2: Induction of Apoptosis in Colorectal Cancer Cell Lines

| Cell Line | Liensinine (µM) | Treatment Duration | % Apoptotic Cells (Fold Change vs. Control) | Assay Method |

| DLD-1 | 20 | 48 hours | ~13.5 | Annexin V-FITC/PI Staining |

| HT29 | 20 | 48 hours | ~4.3 | Annexin V-FITC/PI Staining |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: DLD-1 and HT29 (human colorectal adenocarcinoma cell lines).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment Protocol: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein analysis) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound and incubate for the specified duration (e.g., 24 or 48 hours).

2. Cell Viability Assay (WST-1 Assay)

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

Treat cells with varying concentrations of this compound for 24 or 48 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.